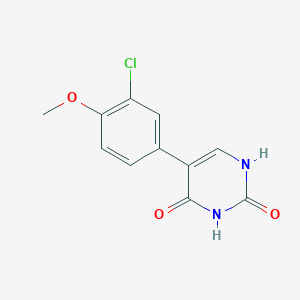
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is a synthetic compound with a molecular formula of C8H9ClN2O3. It is a white, crystalline solid with a melting point of 194-196°C. It has a wide range of uses in scientific research, including in organic synthesis and as a biochemical reagent. This compound has been studied extensively in recent years, and its potential applications in research are now being explored.
科学研究应用
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a range of other compounds, including heterocyclic compounds, nucleoside analogues, and antifungal agents. It has also been used as a reagent in organic synthesis, as a catalyst in the formation of iminium ions, and as a chromogenic reagent for the determination of amines. In addition, it has been used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
作用机制
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is not yet fully understood. However, it is believed to involve the formation of an iminium ion intermediate, which is then attacked by a nucleophile to form the desired product. This mechanism has been observed in the synthesis of heterocyclic compounds and nucleoside analogues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine are not yet fully understood. However, it has been observed to have antioxidant activity in vitro, as well as anti-inflammatory and anti-tumor effects in animal models. In addition, it has been observed to have some activity against certain pathogens, including bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. The main limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for the use of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine in scientific research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. In addition, further research could be done into its potential uses as an antimicrobial agent, as well as its potential use in the synthesis of novel drugs. Finally, further research could be done into its potential use as a reagent in the synthesis of heterocyclic compounds and nucleoside analogues.
合成方法
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine can be synthesized via a three-step process. The first step involves the reaction of 4-chloro-2-methoxyphenylmagnesium bromide with pyrimidine-2,4-diol in the presence of a base. This reaction yields 5-(4-chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine as the major product. The second step involves the reaction of the product with an acid, such as hydrochloric acid, to yield the desired compound. The third step involves purification of the product by recrystallization, resulting in a 95% pure product.
属性
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-4-6(12)2-3-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXBSVJFLXIBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)

![(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385810.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385818.png)